molecular formula C10H20ClNO2 B1434882 2-[1-(Propan-2-yl)piperidin-3-yl]acetic acid hydrochloride CAS No. 1803611-99-5

2-[1-(Propan-2-yl)piperidin-3-yl]acetic acid hydrochloride

Cat. No.: B1434882
CAS No.: 1803611-99-5
M. Wt: 221.72 g/mol
InChI Key: GWOSULKFMXGEDX-UHFFFAOYSA-N
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Description

2-[1-(Propan-2-yl)piperidin-3-yl]acetic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Propan-2-yl)piperidin-3-yl]acetic acid hydrochloride typically involves the following steps:

    Formation of Piperidine Derivative: The starting material, 3-piperidone, undergoes alkylation with isopropyl bromide in the presence of a base such as potassium carbonate to form 1-(Propan-2-yl)piperidin-3-one.

    Reduction: The ketone group in 1-(Propan-2-yl)piperidin-3-one is reduced to form 1-(Propan-2-yl)piperidine using a reducing agent like sodium borohydride.

    Acylation: The resulting 1-(Propan-2-yl)piperidine is then acylated with chloroacetic acid to form 2-[1-(Propan-2-yl)piperidin-3-yl]acetic acid.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Propan-2-yl)piperidin-3-yl]acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can further modify the piperidine ring or the acetic acid moiety.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various alkyl or acyl groups onto the piperidine ring.

Scientific Research Applications

2-[1-(Propan-2-yl)piperidin-3-yl]acetic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies investigating the biological activity of piperidine derivatives, including their potential as therapeutic agents.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(Propan-2-yl)piperidin-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets in the body. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Propan-2-yl)piperidine: A simpler piperidine derivative with similar structural features.

    2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Another piperidine derivative with different functional groups.

Uniqueness

2-[1-(Propan-2-yl)piperidin-3-yl]acetic acid hydrochloride is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and pharmaceuticals.

Properties

IUPAC Name

2-(1-propan-2-ylpiperidin-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-8(2)11-5-3-4-9(7-11)6-10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOSULKFMXGEDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC(C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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